molecular formula C16H15N3OS B11052813 Phenol, 2-[[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)imino]methyl]-

Phenol, 2-[[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)imino]methyl]-

Cat. No. B11052813
M. Wt: 297.4 g/mol
InChI Key: DDQRQXTVUUBSQK-UHFFFAOYSA-N
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Description

Phenol, 2-[[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)imino]methyl]- is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a phenol group and a thienopyridine moiety, which is a fused ring system containing both thiophene and pyridine rings. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)imino]methyl]- typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This method involves the condensation of 3-methyl (ethyl)pentane-2,4-diones with cyanothioacetamide and α-halocarbonyl compounds in the presence of a base such as sodium ethoxide in DMF at 50°C . The reaction proceeds through a series of intermediate steps, including Knoevenagel condensation, intramolecular cyclization, and alkylation, leading to the formation of the desired thienopyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)imino]methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and solvents like dichloromethane (CH2Cl2).

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 2-[[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)imino]methyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 2-[[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors in the central nervous system, modulating their function and influencing various physiological processes .

Comparison with Similar Compounds

Phenol, 2-[[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)imino]methyl]- can be compared with other similar compounds, such as:

These compounds share a similar thienopyridine core structure but differ in their substituents, which can significantly influence their chemical properties and biological activities. The unique combination of the phenol group and the thienopyridine moiety in Phenol, 2-[[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)imino]methyl]- distinguishes it from these related compounds and contributes to its specific applications and mechanisms of action.

properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

2-[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)iminomethyl]phenol

InChI

InChI=1S/C16H15N3OS/c1-9-7-10(2)19-16-13(9)14(15(17)21-16)18-8-11-5-3-4-6-12(11)20/h3-8,20H,17H2,1-2H3

InChI Key

DDQRQXTVUUBSQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)N)N=CC3=CC=CC=C3O)C

Origin of Product

United States

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